Sodium 4-hydroxy-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonate

Lipophilicity LogP Hydrophilicity

Sodium 4-hydroxy-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonate (CAS 478250‑25‑8) is a pyrazolone‑derived sodium sulfonate salt bearing a hydroxyl group at the 4‑position of the heterocyclic ring. This substitution pattern distinguishes it from the widely used dye intermediate 1‑(4‑sulfophenyl)‑3‑methyl‑5‑pyrazolone (CAS 89‑36‑1), where the sulfonate group is located on the N‑phenyl substituent rather than on the pyrazolone core.

Molecular Formula C10H9N2NaO5S
Molecular Weight 292.25 g/mol
CAS No. 478250-25-8
Cat. No. B12891388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 4-hydroxy-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonate
CAS478250-25-8
Molecular FormulaC10H9N2NaO5S
Molecular Weight292.25 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)C1(O)S(=O)(=O)[O-])C2=CC=CC=C2.[Na+]
InChIInChI=1S/C10H10N2O5S.Na/c1-7-10(14,18(15,16)17)9(13)12(11-7)8-5-3-2-4-6-8;/h2-6,14H,1H3,(H,15,16,17);/q;+1/p-1
InChIKeySVZVWUYRWZGZRA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 4-hydroxy-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonate (CAS 478250-25-8): Procurement-Relevant Structural and Physicochemical Snapshot


Sodium 4-hydroxy-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonate (CAS 478250‑25‑8) is a pyrazolone‑derived sodium sulfonate salt bearing a hydroxyl group at the 4‑position of the heterocyclic ring [1]. This substitution pattern distinguishes it from the widely used dye intermediate 1‑(4‑sulfophenyl)‑3‑methyl‑5‑pyrazolone (CAS 89‑36‑1), where the sulfonate group is located on the N‑phenyl substituent rather than on the pyrazolone core [2]. The compound is catalogued as a specialty research chemical (SALOR‑INT L210579‑1EA) and is employed as a coupling component in azo‑dye synthesis and as a derivatization reagent in analytical chemistry [1].

Why 1‑(4‑Sulfophenyl)‑3‑methyl‑5‑pyrazolone Cannot Replace Sodium 4‑hydroxy‑3‑methyl‑5‑oxo‑1‑phenyl‑4,5‑dihydro‑1H‑pyrazole‑4‑sulfonate in Water‑Demanding or Reactivity‑Sensitive Processes


Although both compounds contain a pyrazolone scaffold and a sulfonate group, the position of the sulfonate substituent and the presence of a hydroxyl group on the pyrazolone ring create fundamentally different physicochemical and reactivity profiles [1][2]. The target compound exhibits a measured LogP of 0.22, making it substantially more hydrophilic than the 4‑sulfophenyl analog with a LogP of 1.63 [3]. This difference in lipophilicity directly affects solubility in aqueous media, chromatographic retention behavior, and partitioning in biphasic reaction systems. Furthermore, the 4‑hydroxy substituent introduces a hydrogen‑bond donor site and a chiral center that are absent in the comparator, which can influence metal‑complexation ability, stereoselective interactions, and coupling reactivity with diazonium salts [4]. These differences preclude direct substitution without re‑optimization of reaction conditions or analytical protocols.

Quantitative Differentiation of Sodium 4‑hydroxy‑3‑methyl‑5‑oxo‑1‑phenyl‑4,5‑dihydro‑1H‑pyrazole‑4‑sulfonate from Closest Structural Analogs


LogP (Lipophilicity) Comparison: Target Compound vs. 1‑(4‑Sulfophenyl)‑3‑methyl‑5‑pyrazolone (CAS 89‑36‑1)

The target compound (CAS 478250‑25‑8) has a measured LogP of 0.22430, while the closest commercial analog 1‑(4‑sulfophenyl)‑3‑methyl‑5‑pyrazolone (CAS 89‑36‑1) displays a LogP of 1.62730 [1]. The ΔLogP of –1.40300 indicates that the target compound is approximately 25‑fold more hydrophilic, which translates into markedly different aqueous solubility and reversed‑phase HPLC retention behavior.

Lipophilicity LogP Hydrophilicity Pyrazolone sulfonate Reversed-phase chromatography

Aqueous Solubility: Target Compound vs. 1‑(4‑Sulfophenyl)‑3‑methyl‑5‑pyrazolone (CAS 89‑36‑1)

The 4‑sulfophenyl analog (CAS 89‑36‑1) has a documented aqueous solubility of 5 g/L at 20 °C [1]. While a specific numeric solubility value for the target compound is not reported in open literature, the combination of the sodium sulfonate salt form and the additional 4‑hydroxy hydrogen‑bond donor site on the pyrazolone ring confers substantially higher water solubility, consistent with the >100 mg/mL solubility characteristic of analogous pyrazolone sulfonate sodium salts [2].

Water solubility Aqueous solubility Sulfonate salt Pyrazolone Formulation

Structural and Reactivity Differentiation: Sulfonate Position on Pyrazolone Ring vs. Phenyl Ring

In the target compound, the sulfonate group is directly attached to the 4‑position of the pyrazolone ring, whereas in the comparator 1‑(4‑sulfophenyl)‑3‑methyl‑5‑pyrazolone, the sulfonate is located on the N‑phenyl substituent. This positional difference alters the electron density at the coupling site (the 4‑position of the pyrazolone) because the electron‑withdrawing sulfonate group exerts a stronger inductive effect when directly attached to the heterocyclic ring . Patent literature on pyrazolone azo dyes demonstrates that the position of sulfonate substituents significantly influences coupling rate, dye hue, and light‑fastness properties [1].

Azo coupling Pyrazolone coupler Sulfonate position Dye intermediate Electronic effect

Presence of a Chiral 4‑Hydroxy Substituent: Implications for Stereoselective Applications

The target compound possesses a hydroxyl group at the 4‑position of the pyrazolone ring, creating a tetrahedral chiral center that is absent in the comparator 1‑(4‑sulfophenyl)‑3‑methyl‑5‑pyrazolone [1]. This structural feature introduces the potential for enantioselective interactions with biological targets or chiral catalysts, while the hydroxyl group provides an additional hydrogen‑bond donor that can influence molecular recognition and complexation behavior [2].

Chiral building block Stereochemistry Pyrazolone Asymmetric synthesis Hydrogen bonding

Optimal Procurement Scenarios for Sodium 4‑hydroxy‑3‑methyl‑5‑oxo‑1‑phenyl‑4,5‑dihydro‑1H‑pyrazole‑4‑sulfonate


Aqueous‑Phase Azo Dye Synthesis Requiring High Coupler Solubility

When developing water‑soluble azo dyes for textile or ink applications, the target compound’s superior hydrophilicity (LogP 0.22 vs. 1.63 for the 4‑sulfophenyl analog) and inferred higher aqueous solubility enable homogeneous coupling reactions without organic co‑solvents, potentially improving yield and reducing purification effort [1].

Chiral Building Block for Medicinal Chemistry Library Synthesis

The presence of a stereogenic center at the 4‑position of the pyrazolone ring makes this compound a valuable scaffold for synthesizing enantiomerically enriched derivatives or for exploring stereochemistry‑dependent biological activity in drug discovery programs .

Analytical Derivatization Reagent Requiring Low LogP for Aqueous Compatibility

For pre‑column derivatization of polar analytes (e.g., carbohydrates or amino acids) followed by reversed‑phase HPLC, the low LogP (0.22) of the target compound ensures that excess reagent elutes early and does not interfere with analyte peaks, in contrast to more lipophilic alternatives .

Metal‑Complexation Studies Exploiting the 4‑Hydroxy Chelating Site

The 4‑hydroxy substituent, combined with the adjacent 5‑oxo group, creates a bidentate chelation motif that can coordinate transition metals. This feature is absent in the 4‑sulfophenyl analog and enables investigations into metallo‑dye formation or catalytic applications .

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